molecular formula C17H24O3 B065882 6-Oxo-6-(4-pentylphenyl)hexanoic acid CAS No. 178686-75-4

6-Oxo-6-(4-pentylphenyl)hexanoic acid

Cat. No. B065882
CAS RN: 178686-75-4
M. Wt: 276.4 g/mol
InChI Key: HBAIQFFSJOUPKE-UHFFFAOYSA-N
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Description

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is a chemical compound with the molecular formula C17H24O4 . It has a molecular weight of 292.38 .


Molecular Structure Analysis

The molecular structure of 6-Oxo-6-(4-pentylphenyl)hexanoic acid is represented by the formula C17H24O3 . The average mass of the molecule is 276.371 Da and the monoisotopic mass is 276.172546 Da .

Scientific Research Applications

Synthesis of Functionalized Polycaprolactone (PCL)

6-Oxo-6-(4-pentylphenyl)hexanoic acid: is a valuable precursor in the synthesis of functionalized PCLs. These PCLs have tunable properties such as crystallinity, hydrophilicity, biodegradation, bioadhesion, and mechanical properties, which are crucial for various applications including tissue engineering scaffolds and micellar drug carriers .

Enzymatic Production Method

An enzymatic method for producing 6-Oxo-6-(4-pentylphenyl)hexanoic acid from 6-aminohexanoic acid has been developed. This method uses an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274, offering a safer and more environmentally friendly alternative to chemical synthesis methods that use hazardous compounds .

properties

IUPAC Name

6-oxo-6-(4-pentylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-4-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIQFFSJOUPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571103
Record name 6-Oxo-6-(4-pentylphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6-(4-pentylphenyl)hexanoic acid

CAS RN

178686-75-4
Record name 6-Oxo-6-(4-pentylphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Adipic acid monomethyl ester (35 g; 0.44 mole) is converted to the acid chloride with thionyl chloride (50 g) in a manner analogous to that described in Example 1. This product is reacted with pentylbenzene (400 ml) and aluminum chloride (80 g) and the reaction product isolated as a colorless oil (25 g; b.p. 165°-174° C. @0.15 mm) and identified as methyl 5-(4-n-pentylbenzoyl) pentanoate. This ester (5 g; 0.017 mole) is hydrolysed with sodium hydroxide in aqueous ethanol and the product isolated as in Example 1. Recrystallization from aqueous ethanol gives 5-(4-n-pentylbenzoyl)pentanoic acid (4.0 g) as colorless crystals, m.p. 84°-86° C.
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
80 g
Type
reactant
Reaction Step Four
[Compound]
Name
methyl 5-(4-n-pentylbenzoyl) pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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